
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Vue d'ensemble
Description
“(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 468740-89-8 . It has a molecular weight of 252.54 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C8H11BrClNO . The InChI code for this compound is 1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C .Applications De Recherche Scientifique
Synthesis of Analogous Compounds
- (Isakhanyan, Gevorgyan, Panosyan, 2008): This study discusses the synthesis of tertiary amino alcohols similar to (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, specifically 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, as Trihexyphenidyl analogs.
Metabolism and Synthesis Studies
- (Kanamori et al., 2002): This research explores the in vivo metabolism of a compound structurally related to (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride in rats, revealing potential metabolic pathways.
- (Power et al., 2015): The study includes the synthesis and identification of a compound similar to the target compound, illustrating the methodologies that might be applicable to (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride.
Pharmacological and Biological Properties
- (Isakhanyan et al., 2016): This research investigates tertiary aminoalkanol hydrochlorides, similar in structure to the target compound, for their antitumor activities.
- (Sherekar et al., 2021): A study that synthesizes and evaluates similar compounds for antimicrobial activity.
Chemoselective Reduction in Synthesis
- (Wilkinson et al., 2000): This paper discusses the chemoselective reduction in the synthesis of compounds related to (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, highlighting key methodologies in chemical synthesis.
Catalytic Synthesis Approaches
- (Petrov, Popova, Androsov, 2015): This study explores the catalytic synthesis of benzothiophen-amines, providing insights into catalytic processes that may be relevant to the synthesis of the target compound.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(1S)-2-amino-1-(3-bromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDCEEMCJJUSBB-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










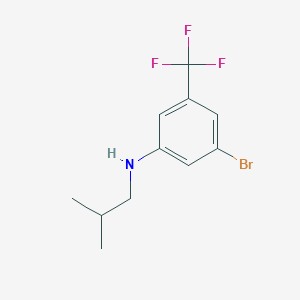
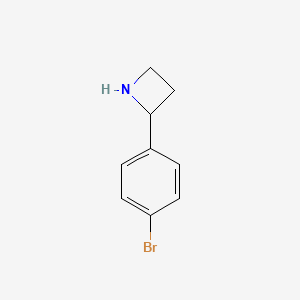
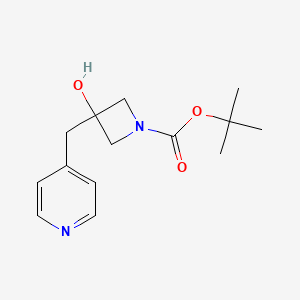
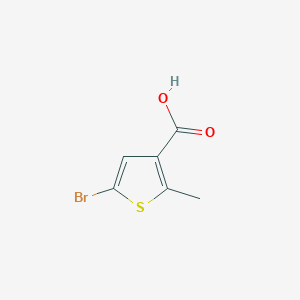

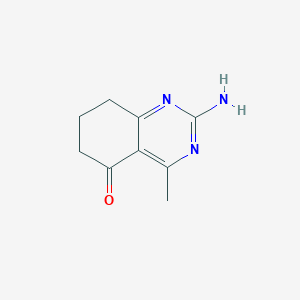
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)